2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide
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Overview
Description
Preparation Methods
The synthesis of WAY-326769 involves multiple steps, including the formation of the indole core and subsequent functionalization. The synthetic route typically includes:
Formation of the Indole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: The indole core is then functionalized with various substituents through reactions such as alkylation, acylation, and amination.
Chemical Reactions Analysis
WAY-326769 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-326769 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cellular signaling pathways and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of WAY-326769 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
WAY-326769 can be compared with other similar compounds, such as:
2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide: Shares a similar indole core structure but differs in functional groups.
4-methoxyphenylamine derivatives: Similar in terms of functional groups but may have different core structures.
The uniqueness of WAY-326769 lies in its specific combination of functional groups and its high purity, making it particularly suitable for precise scientific research applications .
Biological Activity
The compound 2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C25H30N4O3
- IUPAC Name : this compound
The presence of the indole moiety is notable as indoles are known for their diverse biological activities. The methoxy and methyl phenyl groups further contribute to the compound's potential interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. Notably, it has shown effectiveness against various strains, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
A study indicated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA, suggesting strong antibacterial potential. Additionally, the compound demonstrated activity against biofilm formation in S. aureus, which is crucial for treating chronic infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed significant antiproliferative effects against various cancer cell lines:
- A549 (lung cancer)
- MCF7 (breast cancer)
The cytotoxicity was assessed using IC50 values, with some derivatives showing IC50 values in the micromolar range (less than 10 µM), indicating potent activity against rapidly dividing cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Study on Antibacterial Efficacy
In a detailed investigation, researchers synthesized several derivatives of the indole-based compound and tested their efficacy against bacterial strains. The results demonstrated that certain modifications to the structure significantly enhanced antibacterial activity, particularly against MRSA .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
3k | 0.98 | MRSA |
3b | 1.5 | S. aureus |
3e | 2.0 | E. coli |
Study on Anticancer Properties
Another study focused on the anticancer potential of this compound, where it was tested against multiple cancer cell lines. The results showed that specific derivatives had a significant impact on cell viability, leading to a reduction in cell proliferation rates.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 8.5 | Apoptosis induction |
MCF7 | 7.2 | Cell cycle arrest |
Properties
Molecular Formula |
C27H27N3O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O3/c1-18-8-10-19(11-9-18)26(27(32)29-21-12-14-22(33-3)15-13-21)30(2)25(31)16-20-17-28-24-7-5-4-6-23(20)24/h4-15,17,26,28H,16H2,1-3H3,(H,29,32) |
InChI Key |
SHUDPPSLXZZLQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(C)C(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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